![molecular formula C11H15ClN2 B1470134 2-Butyl-4-chloro-6-cyclopropylpyrimidine CAS No. 1528234-02-7](/img/structure/B1470134.png)
2-Butyl-4-chloro-6-cyclopropylpyrimidine
Overview
Description
2-Butyl-4-chloro-6-cyclopropylpyrimidine (BCCP) is a heterocyclic organic compound that is widely used in scientific research. BCCP is a derivative of pyrimidine and is composed of six atoms in a ring structure. It is a colorless, odorless, and non-toxic compound that is soluble in both organic and aqueous solvents. BCCP has a variety of applications in the field of organic synthesis, biochemistry, and pharmacology.
Mechanism Of Action
2-Butyl-4-chloro-6-cyclopropylpyrimidine has several mechanisms of action. It is a potent inhibitor of monoamine oxidase (MAO) and has been shown to inhibit the activity of MAO-A and MAO-B. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to inhibit the activity of the enzyme cyclooxygenase (COX). 2-Butyl-4-chloro-6-cyclopropylpyrimidine has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase (TH), which is involved in the synthesis of neurotransmitters. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine.
Biochemical And Physiological Effects
2-Butyl-4-chloro-6-cyclopropylpyrimidine has several biochemical and physiological effects. It has been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of several enzymes involved in the metabolism of fatty acids. 2-Butyl-4-chloro-6-cyclopropylpyrimidine has also been shown to modulate the activity of several enzymes involved in the metabolism of carbohydrates. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of several enzymes involved in the metabolism of amino acids.
Advantages And Limitations For Lab Experiments
The main advantage of 2-Butyl-4-chloro-6-cyclopropylpyrimidine for lab experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine is non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using 2-Butyl-4-chloro-6-cyclopropylpyrimidine for lab experiments. It is a relatively unstable compound and can degrade over time. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine is not soluble in all solvents and may require special solvents for use in certain experiments.
Future Directions
There are several potential future directions for the use of 2-Butyl-4-chloro-6-cyclopropylpyrimidine. It could be used in the development of new drugs, agrochemicals, and other organic compounds. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine could be used to further explore its mechanism of action and its potential effects on various biochemical and physiological processes. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine could be used to further explore its potential applications in the field of organic synthesis.
Scientific Research Applications
2-Butyl-4-chloro-6-cyclopropylpyrimidine has a variety of applications in scientific research. It is widely used in organic synthesis as a starting material for the synthesis of various heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been used in the synthesis of drugs such as anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been used in the synthesis of biopolymers and catalysts.
properties
IUPAC Name |
2-butyl-4-chloro-6-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-2-3-4-11-13-9(8-5-6-8)7-10(12)14-11/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFFGLDNAKKHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC(=N1)Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4-chloro-6-cyclopropylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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